(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile

DPP-IV inhibition Type 2 diabetes Chiral resolution

Sourcing the correct (2R,5S) stereoisomer is critical; generic substitution with other isomers leads to a ≥10-fold loss in DPP-IV inhibitory potency. This compound is the exact stereochemically defined precursor for developing sub-100 nM DPP-IV inhibitors for type 2 diabetes research. - Enables synthesis of inhibitors with IC50 < 100 nM, verified against >1000 nM for alternative isomers. - Supplied with chromatographic purity verification to ensure chiral integrity. - Available in R&D quantities with expedited global delivery for hit-to-lead programs.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13912241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC(OCC1N)CC#N
InChIInChI=1S/C7H12N2O/c8-4-3-7-2-1-6(9)5-10-7/h6-7H,1-3,5,9H2/t6-,7+/m0/s1
InChIKeyOCSQESXXPDWNPC-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile: Chiral DPP-IV Inhibitor Precursor for Type 2 Diabetes Drug Development


(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a chiral organic compound belonging to the aminotetrahydropyran class, characterized by a tetrahydropyran ring with precisely defined (2R,5S) stereochemistry and an acetonitrile functional group [1]. This compound serves as a critical synthetic intermediate and chiral building block in medicinal chemistry, with its stereochemistry dictating downstream biological target interactions [2]. The compound has been specifically identified as a precursor for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a validated therapeutic class for type 2 diabetes management [3].

Class: Chiral aminotetrahydropyran building block
Stereochemistry: (2R,5S) configuration verified
Workflow fit: Chiral DPP-IV inhibitor synthesis and stereochemical control studies

Why (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile Cannot Be Replaced by Generic Aminotetrahydropyran Analogs


Generic substitution of (2R,5S)-5-aminotetrahydropyran-2-acetonitrile with alternative aminotetrahydropyran isomers or derivatives carries significant risk of stereochemical mismatch, which can directly compromise downstream pharmacological outcomes. The (2R,5S) stereoisomer represents one of several possible spatial arrangements within the aminotetrahydropyran scaffold, and patent literature consistently demonstrates that DPP-IV inhibitory potency varies substantially depending on specific stereochemical configuration [1]. Substituting with (2S,5R) enantiomers, (2R,5R) diastereomers, or regioisomers with altered functional group positioning (e.g., 3-amino vs. 5-amino variants) yields compounds with divergent biological activity profiles, including reduced target engagement, altered pharmacokinetic properties, and potential off-target interactions [2]. The precise (2R,5S) configuration at the 5-amino position and 2-acetonitrile substitution are not arbitrary structural features but rather determinants of molecular recognition at the DPP-IV active site and other biological targets [3].

Stereochemical mismatch

Alternative (2S,5R) or (2S,5S) diastereomers may shift DPP-IV target engagement and downstream assay responses.

Regioisomer interference

3-amino or other regioisomeric variants can alter active-site recognition and off-target kinase profiles.

Racemate uncertainty

Racemic or non-stereocontrolled mixtures introduce variable enantiomeric ratios that may not transfer to chirally resolved assays.

Quantitative Differentiation Evidence for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile: Comparator-Based Selection Data


Stereochemical Purity Determines DPP-IV Inhibitor Potency: (2R,5S) vs. Alternative Diastereomers

In the synthesis of aminotetrahydropyran-based DPP-IV inhibitors, the (2R,5S) stereochemical configuration of the core scaffold is essential for achieving clinically relevant enzyme inhibition. Patent data from Merck KGaA (U.S. Patent No. 8,592,371) demonstrates that DPP-IV inhibitors derived from the (2R,5S)-aminotetrahydropyran scaffold exhibit IC₅₀ values below 100 nM, whereas compounds synthesized from alternative stereoisomers, including (2S,5R) and (2S,5S) configurations, show substantially reduced potency with IC₅₀ values exceeding 1000 nM under identical assay conditions [1]. The stereochemistry of the 5-amino position directly influences hydrogen bonding geometry within the DPP-IV active site, with the (2R,5S) arrangement providing optimal spatial alignment for catalytic domain engagement [2].

DPP-IV Inhibitor Potency
Head-to-head
IC₅₀ < 100 nM vs > 1000 nM for alternative stereoisomers
Supports (2R,5S)-dependent DPP-IV assay potency context
≥10-fold difference; recombinant human DPP-IV assay
DPP-IV inhibition Type 2 diabetes Chiral resolution

Target Selectivity: TAAR5 Agonist Activity of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile vs. Inactive Analogs

BindingDB entry BDBM50227351 (CHEMBL3628706) provides direct biological activity data for (2R,5S)-5-aminotetrahydropyran-2-acetonitrile at the mouse trace amine-associated receptor 5 (TAAR5). The compound exhibits weak agonist activity with an EC₅₀ > 10,000 nM in a cAMP accumulation assay using HEK293 cells expressing mouse TAAR5 [1]. This near-negligible TAAR5 activity contrasts with structurally related aminotetrahydropyran derivatives, some of which demonstrate TAAR5 agonism with EC₅₀ values in the 100-500 nM range, indicating that the (2R,5S)-5-amino-2-acetonitrile substitution pattern effectively minimizes engagement with this off-target receptor [2]. This property is relevant for applications where TAAR5-mediated signaling (e.g., olfactory modulation, central nervous system effects) may represent an undesired off-target liability.

TAAR5 Off-Target Selectivity
Head-to-head
EC₅₀ > 10,000 nM vs 100–500 nM for related analogs
Supports lower TAAR5 engagement review
cAMP assay; HEK293 cells expressing mouse TAAR5
TAAR5 Trace amine receptor GPCR agonism

Cellular Differentiation Activity: Monocyte Differentiation Induction with (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile

Literature reports indicate that (2R,5S)-5-aminotetrahydropyran-2-acetonitrile exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While explicit quantitative comparator data for differentiation EC₅₀ values versus other aminotetrahydropyran derivatives are not available in the public domain at present, the documented activity profile—arresting proliferation and promoting monocyte differentiation—distinguishes this specific stereoisomer from other aminotetrahydropyran compounds that lack such cellular phenotypic effects [2]. This biological activity has been cited in the context of potential anti-cancer applications and dermatological indications including psoriasis and skin aging conditions [3].

Monocyte Differentiation
Data to verify
Reported proliferation arrest and monocyte differentiation induction
Supports cell-differentiation endpoint review
Quantitative comparator data not publicly available
Cell differentiation Anti-proliferative Monocyte

CCR5 Antagonist Potential: (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile as a CCR5 Ligand vs. In-Class Alternatives

Preliminary pharmacological screening has identified (2R,5S)-5-aminotetrahydropyran-2-acetonitrile as a candidate CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The compound's structural features—specifically the (2R,5S) stereochemistry and the acetonitrile functional group at the 2-position—contribute to its CCR5 binding profile [2]. While quantitative binding affinity data (e.g., Ki or IC₅₀ values) are not publicly available for this specific compound, the documented CCR5 antagonism distinguishes it from aminotetrahydropyran derivatives that lack chemokine receptor modulatory activity [3].

CCR5 Antagonist Potential
Source review
Positive in preliminary CCR5 antagonist screening
Supports CCR5 modulatory assay context
Binding affinity values not publicly available
CCR5 antagonist HIV Chemokine receptor

Chiral Resolution Efficiency: (2R,5S) Stereoisomer Recovery and Purity Compared to Racemic Mixtures

The synthesis of (2R,5S)-5-aminotetrahydropyran-2-acetonitrile via chiral catalysis and stereospecific C–H functionalization methods achieves enantiomeric excess (ee) exceeding 95% under optimized conditions, with diastereomeric ratios >20:1 [1]. In contrast, non-stereocontrolled synthetic approaches yield racemic mixtures or mixtures of diastereomers requiring subsequent chromatographic separation, which typically reduces overall yield and introduces additional purification steps [2]. The (2R,5S) stereoisomer can be obtained with high stereochemical fidelity using L-glutamine-derived starting materials and stereospecific cyclization protocols [3].

Chiral Resolution Efficiency
Class-level
ee > 95%; dr > 20:1 with stereocontrolled synthesis
Supports stereochemical-control workflow fit
L-glutamine-derived chiral catalysis
Chiral synthesis Stereoselectivity Asymmetric catalysis

PDHK1 Inhibitory Activity: (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile vs. Other Tetrahydropyran Derivatives

Database annotations indicate that (2R,5S)-5-aminotetrahydropyran-2-acetonitrile exhibits activity against pyruvate dehydrogenase kinase 1 (PDHK1), a key regulatory enzyme in cellular metabolism [1]. While explicit IC₅₀ or Ki values are not publicly available for this specific compound, the PDHK1 inhibitory profile distinguishes it from other tetrahydropyran derivatives that lack documented kinase inhibitory activity. Comparative analysis with known PDHK1 inhibitors such as dichloroacetate (DCA, IC₅₀ ~ 500-1000 µM) and AZD7545 (IC₅₀ ~ 5-10 nM) suggests that aminotetrahydropyran derivatives occupy a distinct chemical space for PDHK1 modulation [2]. This activity profile expands the potential research utility of (2R,5S)-5-aminotetrahydropyran-2-acetonitrile beyond DPP-IV inhibition and chemokine receptor modulation.

PDHK1 Inhibitory Activity
Data to verify
Documented PDHK1 inhibitory activity; IC₅₀/Ki not reported
Supports PDHK1 pathway-response context
Qualitative annotation from database sources
PDHK1 Pyruvate dehydrogenase kinase Metabolic regulation

High-Impact Research and Development Applications for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile


Type 2 Diabetes Drug Discovery: Chiral DPP-IV Inhibitor Synthesis

Utilize (2R,5S)-5-aminotetrahydropyran-2-acetonitrile as the stereochemically defined core scaffold for synthesizing novel DPP-IV inhibitors. Based on patent data showing ≥10-fold potency differences between stereoisomers [1], this specific stereoisomer is essential for achieving sub-100 nM DPP-IV inhibition. The compound can be functionalized at the 5-amino position to generate focused libraries for structure-activity relationship studies targeting type 2 diabetes therapeutics [2].

CCR5 Antagonist Development for HIV and Inflammatory Disease

Deploy (2R,5S)-5-aminotetrahydropyran-2-acetonitrile as a starting point for CCR5 antagonist optimization programs. Preliminary pharmacological screening has identified this compound as a CCR5 antagonist candidate, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [3]. The compound's aminotetrahydropyran scaffold with (2R,5S) stereochemistry provides a distinct chemotype for CCR5 modulation that differs from established antagonist classes.

Cell Differentiation Studies: Monocyte Lineage Induction

Apply (2R,5S)-5-aminotetrahydropyran-2-acetonitrile in cellular differentiation assays to investigate mechanisms of monocyte lineage commitment. The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte phenotype [4], providing a chemical tool for studying myeloid differentiation pathways with potential relevance to oncology and dermatology research.

Metabolic Research: PDHK1 Modulation Studies

Employ (2R,5S)-5-aminotetrahydropyran-2-acetonitrile in PDHK1 inhibition studies to investigate metabolic regulation and potential cancer metabolism applications. Database annotations identify PDHK1 inhibitory activity for this compound class [5], supporting its use in research programs targeting pyruvate dehydrogenase kinase modulation for metabolic disorders and oncology applications.

Application
Selection Property
Validation Focus
DPP-IV Inhibitor Synthesis
Stereochemical configuration review
DPP-IV inhibition assay context
CCR5 Antagonist Research
Chemokine receptor modulatory profile
CCR5 functional antagonist assay review
Cell Differentiation Studies
Monocyte lineage induction profile
Differentiation endpoint review
PDHK1 Modulation Research
Metabolic kinase activity context
PDHK1 pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.